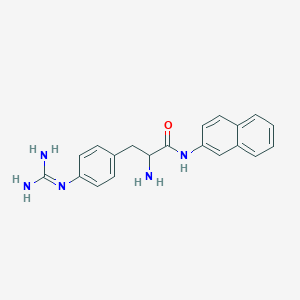

Guanidinophenylalanine-2-naphthylamide

Descripción

Guanidinophenylalanine-2-naphthylamide is a synthetic compound combining a phenylalanine backbone modified with a guanidino group and a 2-naphthylamide moiety. The 2-naphthylamide group contributes to hydrophobic interactions and may confer fluorescent properties, depending on substitution patterns and conjugation .

Propiedades

Número CAS |

115336-09-9 |

|---|---|

Fórmula molecular |

C20H21N5O |

Peso molecular |

347.4 g/mol |

Nombre IUPAC |

2-amino-3-[4-(diaminomethylideneamino)phenyl]-N-naphthalen-2-ylpropanamide |

InChI |

InChI=1S/C20H21N5O/c21-18(11-13-5-8-16(9-6-13)25-20(22)23)19(26)24-17-10-7-14-3-1-2-4-15(14)12-17/h1-10,12,18H,11,21H2,(H,24,26)(H4,22,23,25) |

Clave InChI |

SNMKHUWOSZEILM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)N=C(N)N)N |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)N=C(N)N)N |

Sinónimos |

GPA-2-NA guanidinophenylalanine-2-naphthylamide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs with Guanidine Moieties

Guanidine-containing compounds, such as ranitidine derivatives (e.g., ranitidine nitroacetamide) and guanidinaluminiumsulfat-6-hydrat, share functional group similarities. For example:

- Ranitidine nitroacetamide: Contains a nitroacetamide group linked to a furan-methylthioethyl chain.

- Guanidinaluminiumsulfat-6-hydrat: Synthesized from guanidine carbonate and aluminum sulfate, this compound forms hexagonal crystals with high aqueous solubility. Its synthesis involves concentrated sulfuric acid and controlled cooling, contrasting with the likely aqueous-organic biphasic conditions required for Guanidinophenylalanine-2-naphthylamide .

Naphthylamide Derivatives

Compounds like N-phenyl-2-naphthylamine and fluorescein/rhodamine derivatives highlight key differences:

- N-Phenyl-2-naphthylamine: A simpler naphthylamide lacking the guanidine-phenylalanine backbone. Its safety data sheet (SDS) indicates 100% purity with unclassified hazards, suggesting that Guanidinophenylalanine-2-naphthylamide may require similar handling precautions for inhalation or skin contact .

- Fluorescein and Rhodamine: These fluorophores exhibit strong emission but suffer from photobleaching. Guanidinophenylalanine-2-naphthylamide’s naphthylamide group may offer improved photostability, as seen in cyanine dyes, which are engineered for reduced photodegradation .

Photophysical and Functional Properties

*Predicted values based on naphthylamide analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.